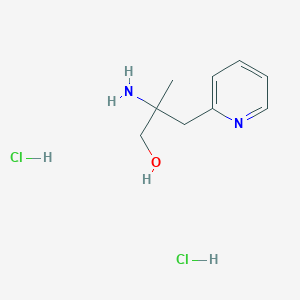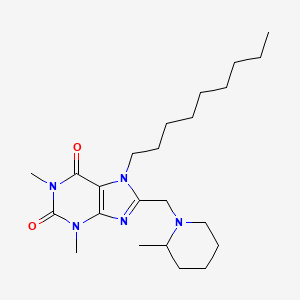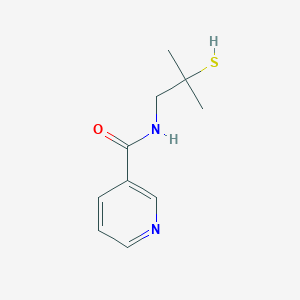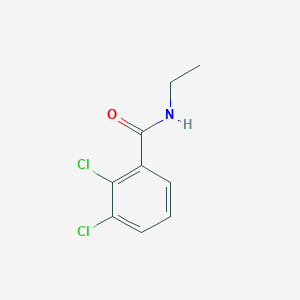
2-Amino-2-methyl-3-pyridin-2-ylpropan-1-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-3-pyridin-2-ylpropan-1-ol;dihydrochloride is a chemical compound with the CAS Number: 2567504-41-8 . It has a molecular weight of 239.14 . The IUPAC name for this compound is 2-amino-2-methyl-3-(pyridin-2-yl)propan-1-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-9(10,7-12)6-8-4-2-3-5-11-8;;/h2-5,12H,6-7,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyridine Derivatives
- Research on pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has shown their wide applicability in chemistry due to their fascinating variability in chemical properties and potential for forming complex compounds. These compounds are noted for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential areas for further investigation in analogues (Boča, Jameson, & Linert, 2011).
Applications in Medicinal Chemistry
- Pyridine and pyrimidine derivatives have been explored for their vast potential in medicinal chemistry. They serve as critical scaffolds in drug design due to their biological activity across a range of targets. This includes their use in synthesizing compounds with anti-inflammatory, antidiabetic, and anticancer properties, underscoring the versatility of pyridine structures in drug development (Mendieta, Tarragó, & Giralt, 2011).
Role in Food Chemistry
- The formation of certain pyridine derivatives during food processing and their fate, including interactions with lipids and carbohydrates, illustrate the chemical's relevance in understanding food safety and the formation of processing-related toxicants. This highlights the importance of these compounds in food chemistry and safety evaluation (Zamora & Hidalgo, 2015).
Environmental and Industrial Applications
- The study of reactions between pyridine derivatives and environmental or industrial agents, such as chlorine and chlorine dioxide, provides insights into their potential environmental impact, including the formation of by-products in water treatment processes. Understanding these interactions is crucial for assessing and mitigating environmental risks associated with these compounds (Fukayama, Tan, Wheeler, & Wei, 1986).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-amino-2-methyl-3-pyridin-2-ylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-9(10,7-12)6-8-4-2-3-5-11-8;;/h2-5,12H,6-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAJMOLHQOBJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)
![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)
![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2828525.png)


![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)
![Ethyl 4-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2828530.png)
![6-Ethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2828533.png)

![5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2828539.png)

![N-(4-butylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828541.png)
